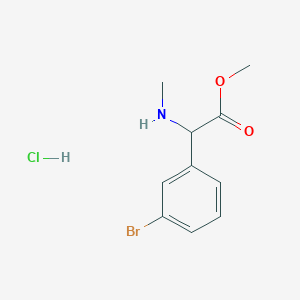
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride
Übersicht
Beschreibung
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride is a useful research compound. Its molecular formula is C10H13BrClNO2 and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C10H12BrClNO2
- Molecular Weight : Approximately 280.54 g/mol
- Functional Groups :
- Amino group
- Bromophenyl moiety
- Ester functional group
These structural characteristics contribute to its unique reactivity and biological properties.
Scientific Research Applications
Methyl 2-(3-bromophenyl)-2-(methylamino)acetate hydrochloride finds utility in several research domains:
Chemistry
- Intermediate in Organic Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its bromophenyl group allows for further functionalization and modification, making it a versatile building block in organic chemistry.
Biology
- Enzyme-Substrate Interactions : It is employed to study interactions between enzymes and substrates, providing insights into biochemical pathways.
- Protein-Ligand Binding Studies : The compound's ability to interact with various proteins makes it valuable for understanding protein-ligand dynamics.
Medicine
- Drug Development : Research indicates potential applications in drug development, particularly as a precursor for novel therapeutic agents targeting specific diseases.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity, showing promise in inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at low concentrations.
Industry
- Production of Specialty Chemicals : The compound is used in industrial settings for the synthesis of specialty chemicals and materials, leveraging its unique chemical properties.
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
- In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Line Studies : Induction of apoptosis was noted at concentrations as low as 1.0 μM, with significant enhancement of caspase-3 activity observed.
- Mechanistic Insights : The compound disrupts microtubule assembly at concentrations around 20 μM, suggesting potential as a microtubule-destabilizing agent.
In Vitro Studies
A comprehensive study evaluated the effects of this compound on breast cancer cells, revealing significant morphological changes indicative of apoptosis at concentrations as low as 1 μM.
Molecular Docking Studies
Computational modeling suggested effective binding to the colchicine-binding site on tubulin, explaining its microtubule-destabilizing effects.
Pharmacokinetic Profiles
In silico studies indicated favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound, suggesting its potential for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
methyl 2-(3-bromophenyl)-2-(methylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-12-9(10(13)14-2)7-4-3-5-8(11)6-7;/h3-6,9,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTCIUWLWNDQJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=CC=C1)Br)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















